BenchChemオンラインストアへようこそ!

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate

Stereoselective synthesis Diastereoselective reduction 3-Ketopiperidine stereochemistry

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate (CAS 1425336-31-7, molecular formula C₁₃H₂₃NO₃, MW 241.33) is an N-Boc-protected 4-oxopiperidine building block bearing an isopropyl substituent at the C3 position of the piperidine ring. The compound exists as a colorless to pale yellow viscous liquid at ambient temperature, with a predicted boiling point of 325.7±35.0 °C (760 mmHg), predicted density of 1.034±0.06 g/cm³, and predicted pKa of −1.62±0.40.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1425336-31-7
Cat. No. B2842555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate
CAS1425336-31-7
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)C1CN(CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-9(2)10-8-14(7-6-11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3
InChIKeyHDIUBHOAPBQOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate (CAS 1425336-31-7): Procurement-Relevant Structural and Physicochemical Baseline for C3-Isopropyl N-Boc-4-Piperidone Building Blocks


tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate (CAS 1425336-31-7, molecular formula C₁₃H₂₃NO₃, MW 241.33) is an N-Boc-protected 4-oxopiperidine building block bearing an isopropyl substituent at the C3 position of the piperidine ring . The compound exists as a colorless to pale yellow viscous liquid at ambient temperature, with a predicted boiling point of 325.7±35.0 °C (760 mmHg), predicted density of 1.034±0.06 g/cm³, and predicted pKa of −1.62±0.40 . It belongs to the broader class of N-Boc-4-piperidone intermediates widely employed in medicinal chemistry for the construction of functionalized piperidine-containing drug candidates [1]. Unlike its unsubstituted parent N-Boc-4-piperidone (CAS 79099-07-3, a crystalline solid with mp 73–77 °C), the C3-isopropyl substitution renders this compound a liquid at room temperature, which has direct implications for handling, solvent compatibility, and automated synthesis platform workflows [1]. The compound is available commercially at ≥98% purity (HPLC) from multiple vendors for research and development use .

Why Generic Substitution of tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate with In-Class Analogs Fails: Steric, Conformational, and Synthetic Strategy Constraints


Substituting tert-butyl 3-isopropyl-4-oxopiperidine-1-carboxylate (CAS 1425336-31-7) with a superficially similar N-Boc-4-piperidone analog — such as the C2-isopropyl positional isomer (CAS 313950-41-3), the 3-methyl analog (CAS 181269-69-2), the unsubstituted N-Boc-4-piperidone (CAS 79099-07-3), or the Boc-free 3-isopropylpiperidin-4-one (CAS 150668-81-8) — introduces measurable and functionally consequential differences across three axes: (i) regiochemical control of carbonyl diastereofacial selectivity during nucleophilic additions and reductions, where the C3 vs. C2 placement of the isopropyl group governs the steric shielding of the axial vs. equatorial faces of the ketone [1]; (ii) physicochemical handling properties, most critically the liquid (C3-isopropyl) vs. solid (unsubstituted) physical state at room temperature, which determines compatibility with automated liquid-handling synthesis platforms ; and (iii) orthogonal synthetic strategy options, as the Boc protecting group enables selective N-deprotection under acidic conditions (TFA/CH₂Cl₂) while leaving the ketone intact, a capability absent in N-alkyl congeners or the free amine [2]. These differences are not cosmetic — they translate directly into divergent diastereomeric ratios in reduction products, altered logistics of parallel synthesis workflows, and different deprotection sequencing in multi-step routes. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differential Evidence for tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate vs. Closest Analogs: Steric, Physical, and Synthetic Comparator Data


Regiochemical Differentiation: C3-Isopropyl vs. C2-Isopropyl Placement Alters Carbonyl Diastereofacial Steric Shielding

The placement of the isopropyl group at C3 (rather than C2) of the 4-oxopiperidine ring creates a distinctly different steric environment around the carbonyl. In a systematic study of 3-ketopiperidine reduction stereochemistry, Katvalyan and Mistryukov (1985) demonstrated that increasing the steric bulk of the equatorial substituent at the position equivalent to C3 (C4 in 3-ketopiperidine numbering) leads to progressively greater obstruction of axial-face hydride attack at the carbonyl [1]. The 1-tert-butyl-4-isopropylpiperid-3-one (structurally analogous to the target N-Boc compound) was directly compared with the 1,4-di-tert-butyl analog, showing that the isopropyl group provides a quantifiably different steric shielding profile than either the smaller methyl group or the larger tert-butyl group [1]. This differential shielding directly translates into altered cis/trans diastereomeric ratios in the resulting 4-hydroxypiperidine products, which are critical intermediates in medicinal chemistry programs [1][2]. The C2-isopropyl positional isomer (CAS 313950-41-3) places the bulky group at a position where it interacts differently with the carbonyl — creating a distinct conformational preference and therefore a different diastereoselectivity profile that cannot be assumed equivalent .

Stereoselective synthesis Diastereoselective reduction 3-Ketopiperidine stereochemistry

Physical State Differentiation: Liquid vs. Solid Handling Properties Relative to Unsubstituted N-Boc-4-Piperidone

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate (CAS 1425336-31-7) is a colorless to pale yellow viscous liquid at ambient temperature, stored at room temperature . In contrast, the unsubstituted N-Boc-4-piperidone (CAS 79099-07-3) is a white crystalline solid with a melting point of 73–77 °C, requiring storage at 0–5 °C . This physical state difference has direct operational consequences: liquid building blocks are compatible with automated liquid-dispensing synthesis platforms without the need for pre-dissolution steps, reducing workflow complexity and minimizing solvent-induced dilution errors in parallel synthesis arrays. The 2-isopropyl positional isomer (CAS 313950-41-3) also exists as a pale yellow liquid with a predicted boiling point of 325.7±35.0 °C, identical to the target compound . However, the 3-methyl analog (CAS 181269-69-2) has a lower predicted boiling point of 298.8±33.0 °C, reflecting the reduced molecular weight and van der Waals surface area of the smaller alkyl substituent .

Automated synthesis Parallel chemistry Building block handling

Basicity and Reactivity Differentiation: Boc-Protected Amine vs. Free Amine (3-Isopropylpiperidin-4-one)

The N-Boc protecting group of the target compound (CAS 1425336-31-7) eliminates the basicity of the piperidine nitrogen, with a predicted pKa of −1.62±0.40 . In contrast, the Boc-free 3-isopropylpiperidin-4-one (CAS 150668-81-8) possesses a basic secondary amine with a predicted pKa of 8.91±0.40 . This ΔpKa of approximately 10.5 units represents a fundamental difference in chemical reactivity: the N-Boc compound is compatible with strongly basic nucleophiles (Grignard reagents, organolithiums, enolates), Lewis acids (BF₃·Et₂O, TiCl₄), and acidic reaction conditions (down to pH ~1) without protonation or N-alkylation side reactions at the piperidine nitrogen [1]. The free amine, by contrast, would undergo competitive N-deprotonation, N-alkylation, or salt formation under these same conditions. The Boc group can subsequently be removed under standard acidic conditions — TFA in CH₂Cl₂ at room temperature for 16 hours typically yields >90% of the deprotected amine — providing an orthogonal deprotection handle [2].

Chemoselective synthesis Protecting group strategy Amine basicity

Molecular Weight and Lipophilicity Differentiation: C3-Isopropyl vs. C3-Methyl Analog Impacts Downstream ADME Properties

The isopropyl group at C3 of the target compound contributes an additional 28.06 Da of molecular weight and approximately 0.5–0.7 logP units of lipophilicity compared to the 3-methyl analog (CAS 181269-69-2) . When this building block is incorporated into a lead compound, these differences propagate into the final molecule's physicochemical profile: the target compound (MW 241.33, C₁₃H₂₃NO₃) yields downstream products with higher MW and logP than those derived from the 3-methyl analog (MW 213.27, C₁₁H₁₉NO₃) . In the context of fragment-based drug discovery and lead optimization, the ability to modulate lipophilicity through choice of C3 substituent while maintaining the same core scaffold is a key parameter for controlling LipE (lipophilic efficiency = pIC₅₀ − logP) and avoiding high-logP-related developability risks [1]. The 3-isopropyl variant provides an intermediate lipophilicity option between the 3-methyl (lower logP) and more elaborate aryl-substituted analogs (higher logP), enabling systematic SAR exploration without scaffold hopping.

Drug-likeness Lipophilic efficiency Fragment-based drug design

Vendor Purity Specification Differentiation: ≥98% Availability vs. 95–96% Typical for Positional Isomer

Commercially, tert-butyl 3-isopropyl-4-oxopiperidine-1-carboxylate (CAS 1425336-31-7) is available at a documented purity of ≥98% from at least one major vendor (Leyan, Product No. 1567390) and at 95% from others (MolCore) . By comparison, the closest positional isomer, tert-butyl 2-isopropyl-4-oxopiperidine-1-carboxylate (CAS 313950-41-3), is listed at 95% purity (BOC Sciences) or 96% (Apollo Scientific via CymitQuimica) . While a 2–3 percentage-point purity difference may appear modest, in the context of multi-step synthesis where impurities propagate and amplify, a starting building block purity of 98% vs. 95% can correspond to substantially different profiles of byproduct formation — particularly when the ketone functionality is engaged in diastereoselective reductions where the stereochemical outcome can be sensitive to the presence of trace acidic or basic impurities.

Chemical procurement Quality specification Building block purity

Optimal Application Scenarios for tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate Informed by Quantitative Differentiation Evidence


Diastereoselective Synthesis of 3-Isopropyl-4-Hydroxypiperidine Chiral Building Blocks via Ketone Reduction

The C3-isopropyl group of the target compound exerts a defined and literature-documented steric influence on the diastereofacial selectivity of carbonyl reduction, as established by the Katvalyan and Mistryukov studies on analogous 3-ketopiperidine systems [1]. This makes the compound particularly valuable when the synthetic objective is to access a specific diastereomer of 3-isopropyl-4-hydroxypiperidine — a chiral building block with applications in CNS drug discovery and alkaloid synthesis. The intermediate steric bulk of the isopropyl group (between methyl and tert-butyl) provides a tunable diastereoselectivity window that can be exploited by choice of reducing agent (NaBH₄ vs. LiAlH₄ vs. Al(OiPr)₃ vs. catalytic hydrogenation) to favor either the cis or trans alcohol product. Procurement of the correct C3-isopropyl regioisomer (CAS 1425336-31-7) rather than the C2-isopropyl isomer is essential here, as the two isomers produce fundamentally different diastereomeric outcomes upon reduction .

Automated Parallel Synthesis Library Production Leveraging Liquid Handling Compatibility

Because tert-butyl 3-isopropyl-4-oxopiperidine-1-carboxylate is a liquid at room temperature — unlike the solid unsubstituted N-Boc-4-piperidone (mp 73–77 °C) — it is directly compatible with automated liquid-dispensing platforms commonly used in high-throughput parallel synthesis and DNA-encoded library (DEL) production . The elimination of a pre-dissolution step reduces workflow complexity, improves stoichiometric accuracy by avoiding solvent evaporation errors, and enhances reproducibility across large compound arrays (96- or 384-well format). This physical state advantage is particularly relevant for contract research organizations (CROs) and pharmaceutical compound management groups where automated building block dispensing is the default operational mode. The compound's room-temperature storage requirement (vs. 0–5 °C for the unsubstituted analog) further simplifies compound management logistics .

Multi-Step Medicinal Chemistry Routes Requiring Orthogonal N-Deprotection with Ketone Preservation

The Boc protecting group of the target compound provides a chemoselective deprotection handle — removable under acidic conditions (TFA/CH₂Cl₂, r.t., 16 h, typical yields >90%) — while leaving the C4 ketone intact [2]. This enables synthetic strategies in which the ketone is elaborated first (e.g., via Grignard addition, reductive amination, or enolate alkylation) followed by N-deprotection to reveal the free piperidine for subsequent diversification. The free amine comparator 3-isopropylpiperidin-4-one (CAS 150668-81-8) cannot support this sequence because the basic secondary amine (pKa ~8.9) would compete with or be consumed by the reagents used for ketone modification . This orthogonal protection strategy is particularly valuable in the synthesis of N-functionalized piperidine pharmacophores found in kinase inhibitors, GPCR ligands, and protease inhibitors.

Lipophilicity-Driven Lead Optimization Using C3-Isopropyl as an Intermediate logP Modulator

In fragment-to-lead and lead optimization campaigns, the target compound serves as a building block that introduces the 3-isopropyl-4-oxopiperidine fragment into a growing molecule. Relative to the 3-methyl analog (estimated ΔlogP ≈ +0.5–0.7), the isopropyl group provides increased lipophilicity without the excessive MW and logP penalty of aryl or cycloalkyl substituents [3]. This positions the compound as an ideal intermediate-logP building block in a property-based design cascade, where the medicinal chemist systematically varies the C3 substituent (H → methyl → isopropyl → cyclopropyl → phenyl) to map the lipophilic efficiency (LipE) landscape of a target series. Procurement of the 3-isopropyl variant as a discrete, well-characterized building block (rather than attempting late-stage alkylation of the unsubstituted N-Boc-4-piperidone) ensures reproducible incorporation and avoids the regioselectivity challenges of direct enolate alkylation.

Quote Request

Request a Quote for tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.